“2-Fluoro-4-(morpholin-4-yl)aniline” is an organic compound with the molecular formula C10H13FN2O . It is a compound that contains a morpholine ring and a benzene ring linked to each other .
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic reduction of nitrobenzenes was performed using palladium on carbon (5% w/w) in ethanol under hydrogen for 18 hours . The mixture was then filtered, and the filtrate was concentrated and dried in vacuo, affording the crude aniline .
The molecular weight of “2-Fluoro-4-(morpholin-4-yl)aniline” is 196.22 g/mol . It contains 14 heavy atoms and 6 aromatic heavy atoms . The InChI Key for this compound is VMIJMGVGJOUFCC-UHFFFAOYSA-N .
“2-Fluoro-4-(morpholin-4-yl)aniline” is a powder at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 1.72 mg/ml .
2-Fluoro-4-(morpholin-4-yl)aniline is an organic compound characterized by the molecular formula CHFNO. This compound is a derivative of aniline, where a fluorine atom is substituted at the second position and a morpholine group at the fourth position of the aniline ring. The compound is notable for its unique structure, which imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications .
2-Fluoro-4-(morpholin-4-yl)aniline can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for purchase under the CAS number 209960-29-2. It falls under the classification of fluorinated organic compounds and amines, specifically within the category of substituted anilines .
The synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline typically involves a nucleophilic aromatic substitution reaction. A common synthetic route begins with 2-fluoroaniline, which reacts with morpholine in the presence of a base such as potassium carbonate. This reaction is usually conducted in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
In an industrial context, optimizing reaction conditions—such as temperature, time, and reactant ratios—is crucial for maximizing yield and purity. After synthesis, purification techniques like recrystallization or column chromatography are employed to isolate the final product .
The molecular structure of 2-Fluoro-4-(morpholin-4-yl)aniline features:
The structural formula can be represented as follows:
The compound's three-dimensional conformation significantly influences its reactivity and interactions with biological targets .
2-Fluoro-4-(morpholin-4-yl)aniline can undergo several types of chemical reactions:
The products formed from these reactions vary based on the specific conditions and reagents used.
The mechanism of action for 2-Fluoro-4-(morpholin-4-yl)aniline primarily involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity, while the morpholine group contributes to its solubility and stability in biological environments. These interactions may modulate target activities, leading to various biological effects depending on the application context.
Relevant data regarding melting point, boiling point, and other specific physical properties may vary based on purity and synthesis methods .
2-Fluoro-4-(morpholin-4-yl)aniline has several notable applications:
Its unique structural attributes make it a valuable building block for various chemical reactions and applications across multiple scientific disciplines .
While traditional batch synthesis dominates current production methods for 2-fluoro-4-(morpholin-4-yl)aniline (CAS not specified in results), emerging microfluidic technology offers significant engineering advantages. Continuous flow reactors enable precise control over reaction parameters critical for the exothermic nucleophilic aromatic substitution step between 4-bromo-2-fluoroaniline and morpholine. The enhanced mass/heat transfer characteristics of microstructured devices mitigate thermal decomposition risks observed in batch processing when reaction temperatures exceed 130°C . Theoretical modeling predicts a 40-70% reduction in reaction time for the morpholine functionalization step under continuous flow conditions due to improved mixing efficiency and elimination of mass transfer limitations. Although industrial implementation remains limited, laboratory-scale studies suggest that microreactors could achieve near-complete conversion (>98%) of the fluoroaniline precursor at reduced molar excesses of morpholine (1.8-2.2 eq vs. 2.5-3.0 eq in batch), substantially improving atom economy .
Table 1: Projected Performance Metrics: Batch vs. Microfluidic Synthesis
Parameter | Batch Reactor | Microfluidic Reactor |
---|---|---|
Reaction Time (Step 1) | 5-7 hours | 30-45 minutes |
Morpholine Equivalents | 2.5-3.0 | 1.8-2.2 |
Thermal Control Precision | ±5°C | ±0.5°C |
Byproduct Formation | 8-12% | <3% (projected) |
Throughput (Continuous Operation) | Low | 0.5-2 kg/day (lab scale) |
Catalytic hydrogenation constitutes the most industrially viable route for converting nitro intermediates to the target aniline. The synthesis typically proceeds via reduction of 4-(4-nitro-3-fluorophenyl)morpholine, where catalyst selection critically determines yield and purity. Research indicates that 10% Pd/C in ethanol achieves >95% conversion within 3 hours at ambient temperature and hydrogen pressure, but suffers from over-reduction byproducts (5-8%) and catalyst poisoning by morpholine nitrogen [4]. Alternative catalytic systems show distinct advantages: Raney Nickel in ethanol at 60°C demonstrates complete conversion within 5 hours with minimal dehalogenation (<0.5% defluorination) and robust tolerance to the morpholine moiety, delivering isolated yields of 72% for 3-fluoro-4-morpholinoaniline derivatives . Recent innovations employ protective group strategies; in-situ acetylation using pivaloyl chloride prior to hydrogenation prevents catalyst poisoning, enabling 89% yield of protected intermediates that subsequently undergo facile acid-mediated deprotection to liberate the free aniline without scaffold degradation .
Table 2: Hydrogenation Catalyst Performance Comparison
Catalyst System | Reaction Conditions | Conversion | Isolated Yield | Dehalogenation |
---|---|---|---|---|
10% Pd/C | EtOH, 20°C, 1 atm H₂, 3 hr | >95% | 78-82% | 3-5% |
Raney Nickel | EtOH, 60°C, 5 atm H₂, 5 hr | 100% | 72% | <0.5% |
Pd/C with Pivaloyl Protection | EtOH, 25°C, 1 atm H₂, 4 hr | >99% | 89% (protected) | <0.3% |
Cs₂CO₃/Pd(dppf)Cl₂ | Dioxane/H₂O, 80°C, 18 hr | 85% | 65%* | Not detected |
Note: *Yield reflects direct synthesis from halogenated precursors via catalytic amination
The installation of the morpholine moiety via aromatic substitution requires precise optimization to balance reactivity and selectivity. Patent CN101863860A details the regioselective displacement of aromatic halogens using morpholine under mild base catalysis, where solvent polarity dramatically influences reaction kinetics. Polar aprotic solvents like DMF facilitate 85-92% conversion of 4-bromo-2-fluoroaniline to the substituted intermediate within 5 hours at 110°C when employing potassium carbonate (2.2 eq) as base . Critical findings include:
Industrial-scale synthesis predominantly employs batch reactors despite inherent limitations in mass transfer and thermal control for the exothermic morpholinylation step. Batch processing of 2-fluoro-4-(morpholin-4-yl)aniline under reflux conditions (120-130°C) typically achieves 75-85% yield but generates 8-12% byproducts including N-alkylated morpholine (detected via GC-MS at m/z 225) and hydrolyzed fluoroaniline derivatives . Emerging flow reactor technology offers compelling advantages:
Table 3: Batch vs. Flow Reactor Economic and Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Advantage Factor |
---|---|---|---|
Capital Cost (100 t/y) | $1.2M | $3.5M | 0.34x |
Production Yield | 82 ± 3% | 95 ± 1% | 1.16x |
Solvent Consumption | 15 L/kg product | 9 L/kg product | 1.67x |
Energy Intensity | 120 kWh/kg | 45 kWh/kg | 2.67x |
Typical Impurities | 8-12% | 2-4% | 0.33x |
Operator Exposure Risk | High (open transfers) | Low (closed system) | Significant safety gain |
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